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An In-depth Technical Guide to 2-(4-Cyano-3-fluorophenyl)acetic acid for Researchers,

Scientists, and Drug Development Professionals

Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of

well-characterized chemical intermediates in the pipeline of drug discovery and development.

The precision with which we can construct novel molecular architectures is directly proportional

to our understanding of the building blocks we employ. This guide is dedicated to one such

building block: 2-(4-Cyano-3-fluorophenyl)acetic acid. The strategic placement of the cyano

and fluoro groups on the phenylacetic acid scaffold presents a unique combination of electronic

and steric properties, making it a valuable synthon for medicinal chemists. This document is

structured to provide a comprehensive technical overview, from its fundamental molecular

identity to its potential applications, grounded in established scientific principles and data.

Molecular Structure and Chemical Identity
The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific

research. 2-(4-Cyano-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative.
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The chemical formula for 2-(4-Cyano-3-fluorophenyl)acetic acid is C₉H₆FNO₂[1][2]. This

corresponds to a molecular weight of 179.15 g/mol [1].

IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 2-(4-cyano-3-fluorophenyl)acetic acid[3].

It is also known by several synonyms, including:

(4-Cyano-3-fluorophenyl)acetic acid[1]

3-Fluoro-4-cyanophenylacetic acid[1]

Benzeneacetic acid, 4-cyano-3-fluoro-[1]

Structural Representation
The molecular structure consists of a phenyl ring substituted at position 1 with an acetic acid

moiety, at position 4 with a cyano group, and at position 3 with a fluorine atom.
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Caption: 2D Molecular Structure of 2-(4-Cyano-3-fluorophenyl)acetic acid.

Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is essential for its

application in synthesis and for quality control.

Physicochemical Properties
The available data for the physicochemical properties of 2-(4-Cyano-3-fluorophenyl)acetic
acid are summarized below. It is important to note that there is some ambiguity in the reported

physical state, with one supplier listing it as a liquid, while related isomers are solids[3]. The

high boiling point suggests that it may be a solid or a high-boiling liquid at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b2667473?utm_src=pdf-body-img
https://www.benchchem.com/product/b2667473?utm_src=pdf-body
https://www.benchchem.com/product/b2667473?utm_src=pdf-body
https://www.benchchem.com/product/b2667473?utm_src=pdf-body
https://fluorochem.co.uk/product/F542135/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2667473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 1097871-99-2 [1]

Molecular Formula C₉H₆FNO₂ [1][2]

Molecular Weight 179.15 g/mol [1]

Physical State Liquid (at 25°C) [3]

Boiling Point 345.6 ± 32.0 °C at 760 mmHg [4]

Density 1.4 ± 0.1 g/cm³ [4]

Melting Point Not Available [4]

Spectroscopic Characterization
As of the compilation of this guide, experimental spectroscopic data for 2-(4-Cyano-3-
fluorophenyl)acetic acid is not readily available in the public domain. Therefore, the following

sections provide predicted data and an analysis of expected spectral features based on the

molecular structure. This information can serve as a guide for researchers in the

characterization of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons and the methylene protons of the acetic acid group. The aromatic region

will likely display a complex splitting pattern due to the fluorine substitution. The methylene

protons would appear as a singlet, and the carboxylic acid proton would be a broad singlet,

the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum should exhibit nine distinct signals corresponding to

the nine carbon atoms in the molecule. The carbon of the cyano group will appear in the

characteristic downfield region for nitriles (approx. 115-125 ppm), and the carbonyl carbon of

the carboxylic acid will be the most downfield signal (approx. 170-180 ppm). The fluorine

atom will cause C-F coupling, which will be observable for the carbons in its proximity.

The IR spectrum of 2-(4-Cyano-3-fluorophenyl)acetic acid would be characterized by the

following absorption bands:
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O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic

acid hydroxyl group.

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the

carbonyl of the carboxylic acid.

C≡N stretch: A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹ for the cyano

group.

C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600

cm⁻¹, respectively.

High-resolution mass spectrometry should confirm the molecular formula. The predicted exact

mass is 179.03825 Da[4]. Predicted m/z values for common adducts are presented in the table

below.

Adduct Predicted m/z

[M+H]⁺ 180.04553

[M+Na]⁺ 202.02747

[M-H]⁻ 178.03097

[M+NH₄]⁺ 197.07207

Synthesis and Manufacturing
While a specific, peer-reviewed synthesis for 2-(4-Cyano-3-fluorophenyl)acetic acid is not

widely published, a plausible and efficient synthetic route can be proposed based on

established organic chemistry principles and analogous transformations found in the patent

literature for similar compounds[5]. The "benzyl cyanide method" is a common approach for the

synthesis of phenylacetic acid derivatives[5].

Proposed Synthetic Pathway
A logical approach involves the hydrolysis of the corresponding phenylacetonitrile.
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2-(4-Cyano-3-fluorophenyl)acetonitrile 2-(4-Cyano-3-fluorophenyl)acetic acid
Acid or Base Hydrolysis

(e.g., H₂SO₄/H₂O or NaOH/H₂O)

Click to download full resolution via product page

Caption: Proposed synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid via hydrolysis.

Experimental Protocol (Proposed)
This protocol is adapted from general procedures for the hydrolysis of benzyl cyanides[5].

Step 1: Hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-

cyano-3-fluorophenyl)acetonitrile.

Add a mixture of sulfuric acid and water (e.g., a 1:1 v/v mixture).

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by

Thin Layer Chromatography (TLC).

After the reaction is complete (typically several hours), cool the mixture to room temperature.

Pour the cooled mixture into ice-water to precipitate the crude product.

Collect the solid by vacuum filtration and wash with cold water.
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The crude 2-(4-cyano-3-fluorophenyl)acetic acid can be purified by recrystallization from

an appropriate solvent system (e.g., water or an ethanol/water mixture).

Causality and Self-Validation: The choice of strong acid or base for hydrolysis is critical for the

conversion of the nitrile to a carboxylic acid. The reaction is self-validating as the formation of

the product can be easily tracked by TLC, and the final product's identity and purity can be

confirmed by the analytical methods described in Section 2.0.

Applications in Drug Discovery and Development
Substituted phenylacetic acids are important intermediates in the synthesis of a wide range of

pharmaceuticals[5]. The presence of the fluorine atom and the cyano group in 2-(4-Cyano-3-
fluorophenyl)acetic acid makes it a particularly interesting building block for medicinal

chemists.

Introduction of Fluorine: The fluorine atom can significantly alter the pharmacokinetic and

pharmacodynamic properties of a drug molecule. It can improve metabolic stability, increase

binding affinity, and modulate pKa.

Versatile Chemical Handle: The carboxylic acid group can be readily converted into other

functional groups, such as esters, amides, and alcohols, allowing for the construction of

diverse molecular scaffolds. The cyano group can also be a precursor to other functionalities

or act as a key interaction point with a biological target.

While specific examples of marketed drugs derived from 2-(4-Cyano-3-fluorophenyl)acetic
acid are not readily apparent, its structural motifs are present in various developmental and

investigational compounds. It serves as a valuable starting material for the synthesis of more

complex molecules in the exploration of new chemical entities.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-
(4-Cyano-3-fluorophenyl)acetic acid.

Hazard Identification
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Based on available safety data for isomers, the compound is expected to have the following

GHS classifications:

Acute Toxicity, Oral (Category 4)[6]

Skin Irritation (Category 2)[6]

Serious Eye Irritation (Category 2)[6]

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[6]

Recommended Handling Procedures
Use in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Avoid inhalation of dust, fumes, or vapors.

Avoid contact with skin and eyes.

Store in a tightly sealed container in a dry, cool place.

Conclusion
2-(4-Cyano-3-fluorophenyl)acetic acid is a valuable and versatile building block for organic

synthesis, particularly in the field of drug discovery. Its unique substitution pattern offers a

range of possibilities for the design and synthesis of novel bioactive molecules. While a

complete experimental dataset for this compound is not yet available in the public domain, this

guide provides a comprehensive overview of its known properties, a plausible synthetic route,

and its potential applications, serving as a valuable resource for researchers and scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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